Home > Products > Screening Compounds P98922 > Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)-
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- - 51154-23-5

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)-

Catalog Number: EVT-3190199
CAS Number: 51154-23-5
Molecular Formula: C24H32O4
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Megestrol acetate is a steroid ester resulting from the formal condensation of the hydroxy group of megestrol with the carboxy group of acetic acid. It is an appetite stimulant used for the treatment of anorexia and cachexia. Also used for birth control and for the treatment of breast cancer. It has a role as an antineoplastic agent, an appetite enhancer, a contraceptive drug, a progestin and a synthetic oral contraceptive. It is a steroid ester, an acetate ester, a 20-oxo steroid and a 3-oxo-Delta(4) steroid. It is functionally related to a megestrol.
17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.
Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.
Megestrol Acetate can cause cancer and developmental toxicity according to state or federal government labeling requirements.
Megestrol acetate is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. Megestrol acetate has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
See also: Megestrol (has active moiety).
Classification

This compound falls under the category of synthetic steroids and is particularly noted for its progestational activity. It is often classified within the broader group of steroid hormones due to its structural similarity to natural hormones like progesterone. The specific stereochemical configuration at the 9 and 10 positions (9beta and 10alpha) is crucial for its biological activity .

Synthesis Analysis

The synthesis of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves several key steps:

  1. Starting Material: The synthesis typically begins with 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal.
  2. Deprotection: Under acidic conditions, the diethyl acetal is deprotected to yield 9β,10α-pregnane-4,7-diene-3,20-dione.
  3. Rearrangement: This intermediate undergoes rearrangement in alkaline conditions to produce the target compound .
  4. Purification: The final product is purified to achieve high purity levels necessary for pharmaceutical applications.

Industrial methods for synthesizing this compound focus on optimizing reaction conditions to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and ensure product quality .

Molecular Structure Analysis

The molecular structure of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- can be described as follows:

  • Core Structure: The compound features a steroid nucleus consisting of four fused carbon rings.
  • Functional Groups: It contains an acetoxy group at the 17 position and a methyl group at the 6 position.
  • Stereochemistry: The specific stereochemistry at the C9 and C10 positions (9beta and 10alpha) influences its biological activity and receptor binding properties.
Chemical Reactions Analysis

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- can participate in various chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen from the molecule.
  2. Reduction: This process includes the addition of hydrogen or removal of oxygen.
  3. Substitution Reactions: These reactions replace one atom or functional group with another.

Common reagents used in these reactions include sulfuric acid for deprotection steps and alkaline solutions for rearrangements . The major products formed depend on specific reaction conditions applied during synthesis.

Mechanism of Action

The mechanism of action for Pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors in target tissues:

  1. Receptor Binding: The compound mimics natural progesterone by binding to progesterone receptors.
  2. Biological Effects: This interaction leads to modulation of gene expression related to reproductive functions such as menstrual cycle regulation and maintenance of pregnancy .

Research indicates that this compound can exert significant biological effects depending on the route of administration and dosage used in experimental settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pregna-4,6-diene-3,20-dione are as follows:

  • Appearance: White or light yellow crystalline powder.
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol and acetone.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for steroid compounds.

These properties are essential for determining the compound's behavior in biological systems as well as its handling during synthesis and application .

Applications

Pregna-4,6-diene-3,20-dione has diverse applications across various fields:

  1. Pharmaceuticals: Used in formulations for treating gynecological disorders such as amenorrhea and endometriosis.
  2. Hormonal Studies: Serves as a model compound in research related to hormone regulation.
  3. Steroid Synthesis: Acts as a precursor for synthesizing other steroid-based pharmaceuticals.

The compound's ability to mimic natural hormones makes it valuable in both therapeutic contexts and scientific research settings .

Historical Development and Nomenclature Evolution

Discovery Milestones in Steroid Chemistry

The development of 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione (megestrol acetate) represents a transformative advancement in mid-20th century steroid chemistry. This compound emerged from systematic efforts to enhance the pharmacokinetic stability of progesterone analogs through strategic structural modifications. The foundational breakthrough occurred in 1956 with the synthesis of 6-methylpregnane derivatives, which demonstrated superior oral bioavailability compared to natural progesterone [5]. By 1959, researchers at British Drug Houses Ltd. achieved the critical dehydrogenation step, introducing the Δ⁴,⁶-diene system that significantly amplified progestational potency [5]. This innovation culminated in the 1960 publication detailing 6-methyl-4,6-dienes as a novel class of steroidal therapeutics [5]. The compound was subsequently designated as BDH-1298 during clinical evaluation, where it demonstrated potent antiovulatory effects in human trials by 1963 [5]. This timeline illustrates a deliberate progression from empirical modification to targeted drug design:

Table 1: Key Milestones in 6-Methylpregnadiene Development

YearDiscoverySignificance
19566-Methylpregnane derivativesFirst demonstration of 6α-methyl substitution enhancing oral activity
19596α-Methyl-17α-acetoxyprogesteroneEstablished metabolic stability of 6-methylation
196017α-Acetoxy-6-methylpregna-4,6-diene-3,20-dioneIntroduction of Δ⁴,⁶-diene system boosting potency 10-fold
1963Clinical validation (BDH-1298)Confirmed progestational efficacy in humans

Concurrently, parallel research on 6-formyl, 6-hydroxymethyl, and 6-methylene steroid derivatives (1963) expanded the understanding of C6 modifications, though the 6-methyl-Δ⁴,⁶-diene configuration proved most clinically viable [5]. These discoveries catalyzed the development of related compounds, including 6-chloro derivatives like cyproterone acetate (1961), which incorporated 1,2α-methylene bridging for antiandrogenic activity [3] [7].

Patent Landscape Analysis of 6-Methylpregnadiene Derivatives

The intellectual property history of 6-methylpregnadiene derivatives reflects intense industrial competition during the 1950s-1960s. US Patent 2891079A (filed 1959) established core claims for 6-methyl-4,6-pregnadiene-3,20-dione and its 17α-acyloxy derivatives, explicitly covering:

R = H, CH₃COO-, C₂H₅COO-, C₃H₇COO-, C₄H₉COO-, C₅H₁₁COO-  

The patent detailed optimized synthesis via aluminum isopropoxide-mediated Oppenauer oxidation of 6-methylpregna-4,6-dien-17α-ol-3,20-dione intermediates . This methodology achieved yields >85% by employing toluene reflux and avoided over-oxidation byproducts common with chromium-based oxidants.

Subsequent patent US3356573A (1967) expanded protection to crystalline polymorphs and pharmaceutical formulations, claiming:

  • Lactose-magnesium stearate tablet matrices
  • Chloroform-hexane recrystallization protocols (yielding Form III with 147-148°C melting point)
  • Stabilized suspensions using carboxymethylcellulose [1]

Table 2: Key Patents for 6-Methylpregnadiene Derivatives

PatentPriority DateAssigneeKey ClaimsChemical Scope
US2891079A1959-01-20Syntex S.A.Base compound: 6-methyl-Δ⁴,⁶-pregnadien-3,20-dioneR=H, C₁-C₆ acyl at C17
US3356573A1959-10-26British Drug HousesFormulations and crystalline formsSpecifically R=CH₃COO- (megestrol acetate)
DE11899911962-05-10Schering AG6-Chloro-1,2α-methylenepregna-4,6-diene derivativesCyproterone acetate variants

Notably, Schering AG's DE1189991 (1962) protected 6-chloro-1,2α-methylenepregna-4,6-diene-3,20-dione 17α-acetate (cyproterone acetate), introducing structural elements that shifted activity toward androgen antagonism [7]. This patent landscape reveals distinct therapeutic specialization: Syntex prioritized progestational enhancement, while Schering pursued antiandrogenic modifications.

Semantic Evolution of IUPAC and Trivial Naming Conventions

The nomenclature of pregnadiene steroids has evolved from fragmented trivial systems to standardized IUPAC descriptors. Early literature referred to 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione as "BDH-1298" or "megestrol acetate" – the latter persisting in pharmacological contexts despite its ambiguity regarding double-bond position [5]. The compound’s systematic name specifies:

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate  

This reflects strict stereochemical descriptors at chiral centers C8, C9, C10, C13, C14, and C17 [6].

Cyproterone acetate exemplifies greater complexity with its cyclopropyl fusion. Its earliest designation "1,2α-methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-acetate" was superseded by:

(1β,2β)-17-(acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione  

The current IUPAC name prioritizes the cyclopropa[1,2]phenanthrene system and specifies hydrogenation states across all rings [3] [7].

Table 3: Evolution of Nomenclature for Key Derivatives

CompoundTrivial/Pharmaceutical NamesSystematic IUPAC NameNotable Features
Progesterone derivative6-DehydroprogesteronePregna-4,6-diene-3,20-dioneΔ⁴,⁶ unsaturation without methyl substitution
6-Methyl variantMegestrol acetate, BDH-1298(8R,9S,10R,13S,14S,17R)-17-acetyl-6-methyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetateSpecifies R/S configuration at 7 chiral centers
6-Chloro-1,2α-methylene variantCyproterone acetate, Androcur(1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetateDescribes fused cyclopropane ring system

This progression demonstrates chemistry’s shift toward unambiguous stereochemical specification. While CAS Registry Numbers (e.g., 1867-41-0 for 17α-acetoxy-6-hydroxymethylpregna-4,6-diene-3,20-dione) resolve identifier conflicts [4], IUPAC names remain essential for structural precision in research literature.

Properties

CAS Number

51154-23-5

Product Name

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)-

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1

InChI Key

RQZAXGRLVPAYTJ-GQFGMJRRSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.